2-(Aminomethyl)benzamide hydrochloride
Overview
Description
2-(Aminomethyl)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of benzamide, where an aminomethyl group is attached to the benzene ring
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which 2-(aminomethyl)benzamide hydrochloride belongs, are known to interact with various biological targets .
Mode of Action
For instance, some benzamides can act as inhibitors, blocking the activity of certain enzymes or receptors .
Biochemical Pathways
Benzamides have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physical form of this compound is a white solid, which may influence its bioavailability .
Result of Action
Benzamides, in general, are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzamides .
Biochemical Analysis
Biochemical Properties
Benzamides, a class of compounds to which 2-(Aminomethyl)benzamide hydrochloride belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces .
Cellular Effects
Benzamides have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzamide hydrochloride typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives .
Scientific Research Applications
2-(Aminomethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)benzamide hydrochloride include:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- Other benzamide derivatives with different substituents on the benzene ring .
Uniqueness
What sets this compound apart from other similar compounds is its specific aminomethyl group, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLWQMCYOIZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-15-6 | |
Record name | Benzamide, 2-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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